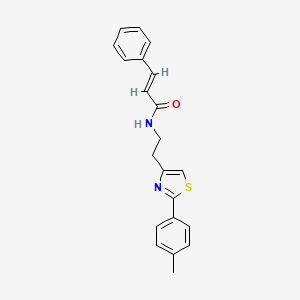
N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide is a derivative of cinnamamide, which is a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a thiazole ring and a cinnamamide moiety. These structural features are often associated with various pharmacological properties, including receptor antagonism and enzyme inhibition .
Synthesis Analysis
The synthesis of related cinnamamide derivatives typically involves multi-step reactions starting from basic building blocks like taurine, L-cysteine methyl ester hydrochloride, and substituted cinnamic acids . The synthesis process is designed to introduce the desired functional groups, such as the thiazole ring and the cinnamamide linkage, in a systematic manner. The final structures are confirmed using spectroscopic methods like NMR, MS, and IR, ensuring the correct compound has been synthesized .
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide is often elucidated using X-ray diffraction, NMR, and other spectroscopic techniques . These methods provide detailed information about the arrangement of atoms within the molecule. Additionally, computational studies using density functional theory (DFT) can predict the molecular geometry and electronic properties, which are then compared with experimental data to validate the findings .
Chemical Reactions Analysis
While the specific chemical reactions of N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide are not detailed in the provided papers, related compounds have been shown to interact with biological targets such as NMDA receptor subtypes and angiotensin-converting enzyme (ACE) . These interactions are crucial for their potential therapeutic effects, and the specific reactions at the molecular level are often studied through binding assays and enzyme inhibition studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamamide derivatives are characterized by their spectroscopic signatures and thermal stability. For instance, the thermal stability of a related compound was assessed using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which indicated that the compound was stable above 249.8 °C . Quantum chemical parameters obtained from DFT calculations can also provide insights into the reactivity and stability of these molecules .
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Antimicrobial Activity : Some cinnamamide derivatives, including thiazolyl cinnamamides, exhibit potent antimicrobial properties. For instance, chlorosubstituted imidazolyl cinnamamide showed strong antibacterial activity against Bacillus subtilis and antifungal activity against Penicillium chrysogenum (Padmavathi et al., 2011).
- Fungicidal Properties : Isothiazole, thiadiazole, and thiazole-based cinnamamide derivatives, including those similar in structure to N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide, have shown promising fungicidal activities, particularly against Pseudoperonospora cubensis (Chen et al., 2019).
Hypoglycemic Agent
- Glucokinase Activation : N-(pyrimidin-4-yl)thiazol-2-amine derivatives, a class similar to N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide, have been evaluated as glucokinase activators and found to be effective dual-acting hypoglycemic agents (Song et al., 2011).
Anticancer Properties
- Anticancer Activity : Cinnamamide derivatives, which include thiazolyl cinnamamides, have been explored for their potential as anticancer agents. Studies have shown moderate to high anticancer activity in certain synthesized compounds (Abdelhamid et al., 2016).
Antitubercular Activity
- Antitubercular Activity : N-[4-(piperazin-1-yl)phenyl]cinnamamide analogs, similar in structure to N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide, have shown promising antitubercular activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).
Future Directions
The future directions for “N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide” and similar compounds could involve further exploration of their potential biological activities. Thiazole derivatives have shown a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . Therefore, these compounds could be further studied for their potential therapeutic applications.
properties
IUPAC Name |
(E)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-16-7-10-18(11-8-16)21-23-19(15-25-21)13-14-22-20(24)12-9-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,22,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUDVEATIAYTGE-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B3003530.png)
![2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3003532.png)
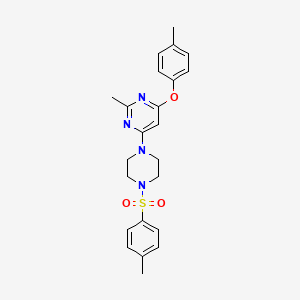
![Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate](/img/structure/B3003534.png)
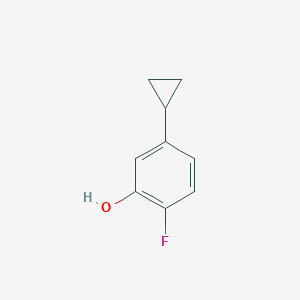
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide](/img/structure/B3003540.png)
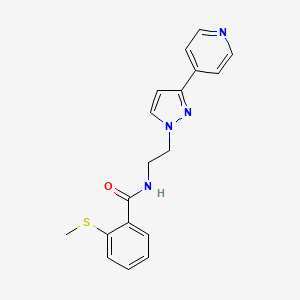
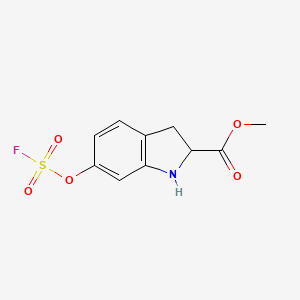
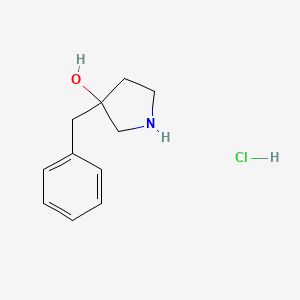
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)
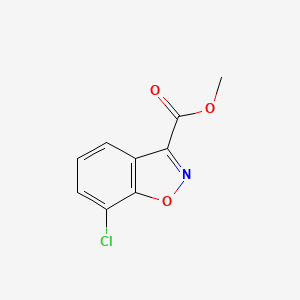
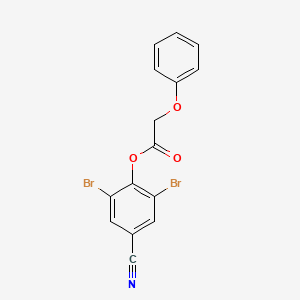

![(2Z)-2-[(3Z)-6-nitro-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenyl-ethanone](/img/structure/B3003553.png)